2-(1-bromoethyl)oxirane

Catalog No.
S6515763
CAS No.
3055-08-1
M.F
C4H7BrO
M. Wt
151
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-bromoethyl)oxirane

CAS Number

3055-08-1

Product Name

2-(1-bromoethyl)oxirane

Molecular Formula

C4H7BrO

Molecular Weight

151

2-(1-Bromoethyl)oxirane, also known by its chemical formula C4_4H7_7BrO, is an organic compound classified as an epoxide. This compound features a three-membered oxirane ring, which is characterized by significant ring strain, making it highly reactive. The presence of the bromoethyl group enhances its reactivity and provides a site for nucleophilic attack, allowing it to participate in various

  • Ring-opening Reactions: These can occur under both acidic and basic conditions. The strained oxirane ring is susceptible to nucleophilic attack, resulting in the formation of diols or halohydrins.
  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles, facilitating the formation of various derivatives.

Common Reagents and Conditions

  • Acidic Conditions: Hydrochloric acid or sulfuric acid can catalyze ring-opening reactions.
  • Basic Conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.

Major Products

  • Ring-opening Products: Diols or halohydrins are typical products formed depending on the reaction conditions.
  • Substitution Products: Various substituted oxiranes can be synthesized by replacing the bromine atom with other nucleophiles.

Research indicates that 2-(1-Bromoethyl)oxirane exhibits biological activity that is primarily linked to its reactivity as an epoxide. Epoxides are known to interact with biological macromolecules, including proteins and nucleic acids, potentially leading to toxicological effects. Studies have suggested that such compounds may act as alkylating agents, which can modify DNA and proteins, thereby influencing cellular functions and potentially leading to cytotoxicity or mutagenicity.

The synthesis of 2-(1-Bromoethyl)oxirane can be achieved through several methods:

  • Nucleophilic Substitution: The primary method involves reacting 1-bromo-2-chloroethane with sodium hydroxide. This reaction typically occurs under basic conditions.
  • Bromination of Epichlorohydrin: In industrial settings, 2-(1-Bromoethyl)oxirane can be produced by brominating epichlorohydrin followed by a base-catalyzed reaction to form the oxirane ring. This method is efficient for large-scale production .

2-(1-Bromoethyl)oxirane has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is utilized in studies involving enzyme-catalyzed reactions with epoxides.
  • Pharmaceuticals: It acts as an intermediate in the synthesis of bioactive molecules.
  • Industrial

The interaction studies involving 2-(1-Bromoethyl)oxirane focus on its reactivity with various nucleophiles and biological macromolecules. These interactions can lead to significant modifications in cellular components, influencing biological pathways and potentially resulting in therapeutic effects or toxicity. The compound's ability to form adducts with proteins and nucleic acids is particularly noteworthy in toxicology studies .

Several compounds share structural similarities with 2-(1-Bromoethyl)oxirane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
EpichlorohydrinC3_3H5_5ClOContains a chlorine atom instead of bromine; used widely in industrial applications.
GlycidolC3_3H6_6OFeatures a hydroxyl group; more hydrophilic compared to 2-(1-bromoethyl)oxirane.
2-(Bromomethyl)oxiraneC3_3H5_5BrOSimilar structure but with a bromomethyl group; used in similar applications.

Uniqueness

The uniqueness of 2-(1-Bromoethyl)oxirane lies in its bromine atom, which enhances its reactivity in substitution reactions compared to compounds containing chlorine or hydroxyl groups. This characteristic makes it particularly useful for synthesizing chiral molecules and other specialized applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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